3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane
Description
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid [3.2.1] octane scaffold with nitrogen atoms at positions 3 and 6. The compound is substituted with a benzyl group at N3 and a tosyl (p-toluenesulfonyl) group at N7. The tosyl group enhances stability and modulates solubility, while the benzyl moiety influences lipophilicity and receptor interactions . Its molecular formula is C₃₀H₃₂N₂O₂S (derived from combining the benzyl, diazabicyclooctane, and tosyl moieties), with a molecular weight of 484.66 g/mol.
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-benzyl-8-(4-methylphenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H24N2O2S/c1-16-7-11-20(12-8-16)25(23,24)22-18-9-10-19(22)15-21(14-18)13-17-5-3-2-4-6-17/h2-8,11-12,18-19H,9-10,13-15H2,1H3 |
InChI Key |
LZIAIKFDZYAHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Polar aprotic solvents (e.g., DMSO or acetonitrile), 60–80°C | Formation of the bicyclic diazabicyclo[3.2.1]octane scaffold from azabicyclo precursors | 70–80 |
| 2 | Benzylation | Benzyl halide (e.g., benzyl bromide), base (e.g., K2CO3), solvent (e.g., DMF), room temperature | Nucleophilic substitution to install benzyl group at N3 | 75–85 |
| 3 | Tosylation | Tosyl chloride (p-toluenesulfonyl chloride), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Selective sulfonylation of N8 nitrogen to introduce tosyl group | 60–75 |
| 4 | Purification | Column chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) | Removal of impurities and isolation of pure product | >95 purity |
- Cyclization: The bicyclic core is formed by intramolecular cyclization under controlled temperatures in polar aprotic solvents, which favors stereoselectivity and scaffold rigidity.
- Benzylation: The benzyl group is introduced via nucleophilic substitution using benzyl halides under mild basic conditions.
- Tosylation: The tosyl group is installed using tosyl chloride in the presence of a base to avoid over-tosylation and side reactions.
- Purification: High-purity final product is obtained through chromatographic techniques or recrystallization.
Alternative Reduction Methods for Intermediate Preparation
According to patent literature, intermediates such as 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes can be reduced using:
- Catalytic hydrogenation (e.g., palladium catalyst under pressure).
- Metal reductions in alcohol solvents (e.g., magnesium in methanol).
- Borohydride reductions (e.g., lithium or sodium borohydride in methanol with optional amine additives).
These methods facilitate the transformation of nitrile or other functional groups to amines, which are crucial intermediates in the synthesis of the target compound.
Reaction Analysis and Optimization
Reaction Parameters Impacting Yield and Purity
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Solvent Choice | Influences solubility and reaction rate | Use DMSO or acetonitrile for cyclization; dichloromethane for tosylation |
| Temperature | Controls reaction kinetics and selectivity | Maintain 60–80°C for cyclization; 0–25°C for tosylation |
| Stoichiometry | Prevents over-substitution or side reactions | Use slight excess of tosyl chloride (1.1 eq) to ensure complete tosylation without overreaction |
| Reaction Time | Affects completeness of reaction | Monitor progress by TLC; typical times range from 1 to 24 hours depending on step |
| Base Selection | Neutralizes acid byproducts and promotes substitution | Triethylamine for tosylation; potassium carbonate for benzylation |
Purification Techniques
- Column chromatography using ethyl acetate and hexane gradients is effective for removing unreacted starting materials and side products.
- Recrystallization from ethanol/water mixtures improves purity to >95%, confirmed by NMR and mass spectrometry.
Analytical Characterization of the Compound
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemistry | 1H NMR shows benzyl aromatic protons at δ 7.2–7.4 ppm; 13C NMR confirms bicyclic carbons |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula validation | Molecular ion peak [M+H]+ at m/z 427.18 consistent with C20H24N2O2S |
| X-ray Crystallography | Stereochemical and conformational analysis | Confirms bicyclic scaffold geometry and substitution pattern |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Cyclization | Azabicyclo precursors, DMSO/Acetonitrile, 60–80°C | 70–80 | Stereoselective formation of bicyclic core |
| Benzylation | Benzyl bromide, K2CO3, DMF, RT | 75–85 | N3 substitution with benzyl group |
| Tosylation | Tosyl chloride, triethylamine, DCM, 0–25°C | 60–75 | N8 selective tosylation |
| Purification | Column chromatography or recrystallization | >95 purity | Ensures removal of impurities |
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazabicyclo scaffold.
Substitution: The benzyl and tosyl groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted diazabicyclo compounds.
Scientific Research Applications
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Biology: It serves as a ligand in the study of biological systems, helping to elucidate the mechanisms of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 67571-90-8)
- Structure : Lacks the tosyl group at N8, replaced by a hydrogen atom.
- Properties : Molecular formula C₁₃H₁₈N₂ , molecular weight 202.30 g/mol , density 1.074 g/cm³ , boiling point 309.2°C .
- Applications : Intermediate in synthesizing antiviral agents like maraviroc analogues. The absence of the tosyl group reduces steric hindrance, making it more reactive in alkylation or acylation reactions .
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS: 1049739-70-9)
- Structure : N8 is methylated, forming a quaternary ammonium salt.
- Properties : Industrial-grade purity (99%), hygroscopic dihydrochloride salt. Used in opioid receptor studies due to its high affinity for µ-receptors .
- Key Difference : Methylation at N8 enhances water solubility but reduces bioavailability compared to the lipophilic tosyl group in the target compound .
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane
- Structure : Benzyl at N8 and methyl at N3.
- Synthesis : Prepared via LiAlH₄ reduction of 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.
- Properties : Hydrochloride salt melts at 263.5–272°C (dec.). The reversed substitution pattern (benzyl at N8 vs. N3) significantly alters receptor selectivity, as seen in its weaker analgesic activity compared to 3-benzyl derivatives .
3-Methyl-3,8-diazabicyclo[3.2.1]octane
- Applications : Intermediate in synthesizing beclabuvir (HCV NS5B inhibitor). The unsubstituted N8 allows facile functionalization, contrasting with the sterically hindered tosyl group in the target compound .
Structural and Functional Analysis
Table 1. Comparative Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity/Application |
|---|---|---|---|---|
| 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane | C₃₀H₃₂N₂O₂S | 484.66 | N3: Benzyl; N8: Tosyl | Antiviral/analgesic candidate |
| 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | C₁₃H₁₈N₂ | 202.30 | N3: Benzyl | Maraviroc intermediate |
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride | C₇H₁₅Cl₂N₂ | 210.11 | N8: Methyl | µ-Opioid receptor ligand |
| 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane | C₁₅H₂₀N₂ | 228.34 | N3: Methyl; N8: Benzyl | Lower analgesic activity |
Impact of Substituents on Bioactivity
- Tosyl Group (N8) : Enhances metabolic stability by resisting oxidative demethylation. This is critical in antiviral agents like maraviroc, where stability prolongs half-life .
- Benzyl vs. Methyl (N3) : Benzyl increases lipophilicity, improving blood-brain barrier penetration for analgesics. Methylated derivatives exhibit higher solubility but reduced CNS activity .
Biological Activity
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound with a molecular formula of CHNOS and a molecular weight of approximately 356.5 g/mol. This compound is characterized by its unique structural framework, which includes a diazabicyclo[3.2.1]octane core, substituted with both benzyl and tosyl groups. The biological activity of this compound has been the subject of various studies, focusing on its potential applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves constructing the bicyclic scaffold from acyclic precursors using various organic synthesis methodologies, including oxidation and reduction reactions with reagents like potassium permanganate and lithium aluminum hydride. The synthetic routes are critical for ensuring the compound's purity and yield.
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly its interaction with various biological targets:
Antibacterial Activity
One notable area of research is the compound's potential as an antibacterial agent. In a study investigating diazabicyclooctane derivatives as inhibitors of β-lactamases, it was found that compounds similar to this compound exhibited significant inhibitory effects against multidrug-resistant bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds were reported to be less than 0.125 mg/dm³ against P. aeruginosa, indicating strong antibacterial properties .
Binding Affinity Studies
Interaction studies have shown that this compound binds effectively to various biological targets, which may contribute to its pharmacological effects. The presence of both benzyl and tosyl groups enhances its binding affinity compared to similar compounds lacking these substituents.
Case Studies
Several case studies have explored the biological applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of diazabicyclooctanes could restore the effectiveness of β-lactam antibiotics against resistant strains when administered in combination therapy .
- Inhibition of Enzymatic Activity : Research indicated that the compound acts as a potent inhibitor of β-lactamases, enzymes responsible for antibiotic resistance in certain bacterial strains.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | Similar diazabicyclo scaffold | Lacks the tosyl group |
| tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | Contains tert-butyl instead of tosyl | Different functional group |
| 4-Methylbenzoyl 3,8-diazabicyclo[3.2.1]octane | Benzoyl substitution | Variation in substituent position |
The presence of both benzyl and tosyl groups in this compound imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various applications in synthetic chemistry and biological research.
Q & A
Q. What are the critical steps in synthesizing 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including cyclization, sulfonylation, and functional group protection/deprotection. Key steps include:
- Cyclization : Use of azabicyclo precursors under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMSO or acetonitrile to form the bicyclic core .
- Tosylation : Reaction with tosyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group. Excess reagents are avoided to minimize by-products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures ensures >95% purity . Optimization focuses on solvent selection, stoichiometric ratios, and reaction time to maximize yield (typically 60–75%) while minimizing side reactions like over-tosylation .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and quaternary carbons in the bicyclic framework .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/distances in the azabicyclo[3.2.1]octane core, critical for understanding conformational rigidity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 427.18) .
Q. What are the primary research applications of this compound in academic settings?
- Organic Synthesis : Serves as a rigid scaffold for constructing pharmacophores (e.g., triazole derivatives) via click chemistry or nucleophilic substitution .
- Biological Studies : Used to probe enzyme-substrate interactions, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors) due to its structural mimicry of tropane alkaloids .
- Material Science : Investigated for stabilizing metal-organic frameworks (MOFs) via sulfonyl group coordination .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final tosylation step?
Systematic optimization includes:
- Solvent Screening : Test polar aprotic solvents (DMSO vs. DMF) to balance reactivity and solubility. DMSO may enhance sulfonate intermediate stability .
- Catalyst Exploration : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent mixing in biphasic systems .
- In-line Analytics : Employ HPLC or FTIR monitoring to detect intermediate accumulation and adjust reaction time dynamically .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., MIC values) across studies?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size and growth media) .
- Comparative Controls : Use reference compounds (e.g., benzothiazole derivatives) in parallel assays to calibrate potency measurements .
- Structural Validation : Confirm batch purity via H NMR and LC-MS to rule out degradation products affecting activity .
Q. What advanced techniques characterize the stereochemical integrity of the bicyclic core during derivatization?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .
- Vibrational Circular Dichroism (VCD) : Detects subtle conformational changes in the azabicyclo framework post-functionalization .
- Dynamic NMR : Monitors ring-flipping kinetics to assess steric hindrance from substituents (e.g., benzyl vs. tosyl groups) .
Q. What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Scale-up hurdles include:
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during cyclization .
- Purification Bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
- By-product Management : Implement QbD (Quality by Design) principles to identify critical process parameters (CPPs) affecting impurity profiles .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
